Tert-butyl 4-hydroxypyridin-2-ylcarbamate

pKa Hydrogen Bonding Regiochemistry

Sourcing regioisomerically pure 4-hydroxypyridine building blocks with orthogonal protection often leads to batch inconsistencies. This 2-Boc-amino-4-hydroxypyridine solves that problem: - Position 4-OH enables selective O-alkylation/Mitsunobu; Boc-amine cleavable with TFA without disturbing other groups. - pKa 4.98 ensures selective 4-OH deprotonation, critical for metal-coordination and hinge-binding motifs in BTK/IRAK4/FLT3 inhibitors. - Standard purity ≥98% (HPLC), stored under N₂ at 2-8°C; CoA included to guarantee integrity upon receipt.

Molecular Formula C10H14N2O3
Molecular Weight 210.233
CAS No. 937263-39-3
Cat. No. B2433899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxypyridin-2-ylcarbamate
CAS937263-39-3
Molecular FormulaC10H14N2O3
Molecular Weight210.233
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=O)C=CN1
InChIInChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)12-8-6-7(13)4-5-11-8/h4-6H,1-3H3,(H2,11,12,13,14)
InChIKeyUXEXGQQHRWHRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Tert-Butyl 4-Hydroxypyridin-2-ylcarbamate: Identity & Procurement


Tert-Butyl 4-hydroxypyridin-2-ylcarbamate (CAS 937263-39-3, C10H14N2O3, MW 210.23 g/mol) is a bifunctional pyridine building block featuring a Boc-protected 2-amino group and a free 4-hydroxyl substituent . This compound is classified as an organic synthesis intermediate within the hydroxypyridine family, distinct from its 3‑hydroxy and 5‑hydroxy regioisomers by the positioning of the OH group at the 4‑position of the pyridine ring [1]. Its industrial relevance stems from the orthogonal reactivity of the Boc‑protected amine and the hydroxyl group, enabling sequential functionalization in multi‑step synthetic routes. Commercial availability is established through multiple global suppliers with typical purity specifications of 95–98%, and the compound is stored under nitrogen at 2–8°C to preserve integrity .

Orthogonal protection strategy: Boc‑amine and free 4‑hydroxyl enable sequential functionalization
Defined 4‑OH regiochemistry supports distinct tautomerism and hydrogen‑bond geometry for metal coordination
Commercially available with verified purity specifications and nitrogen storage for integrity

Tert-Butyl 4-Hydroxypyridin-2-ylcarbamate: Generic Substitution Pitfalls


Substituting tert‑butyl 4‑hydroxypyridin‑2‑ylcarbamate with a close regioisomer such as the 3‑hydroxy analog (CAS 902835‑93‑2) or the 5‑hydroxy analog (CAS 1187930‑13‑7) is not functionally equivalent because the hydroxyl position critically governs both the compound’s acidity (predicted pKa 4.98 vs. 8.80 for the 3‑hydroxy isomer) and its hydrogen‑bond donor/acceptor geometry . The 4‑OH group resides in conjugation with the pyridine nitrogen, enabling tautomeric equilibria and metal‑coordination modes that are inaccessible to the 3‑OH or 5‑OH variants [1]. Similarly, replacing the Boc group with a smaller methyl carbamate (e.g., CAS 2926733‑89‑1) sacrifices the steric bulk and acid‑lability that enable selective deprotection in the presence of other sensitive functionalities — a critical requirement in multi‑step medicinal chemistry syntheses [2].

This product

4‑OH regioisomer, pKa 4.98

Substitute

3‑OH regioisomer (CAS 902835‑93‑2), pKa 8.80

~6,600‑fold acidity difference and altered hydrogen‑bonding preclude direct substitution in synthesis routes.
This product

Boc protecting group, MW 210.23, acid‑labile

Substitute

Methyl carbamate analog (CAS 2926733‑89‑1), MW 168.15

Lacks steric bulk and acid‑lability of Boc; may compromise selective deprotection in multi‑step sequences.

Tert-Butyl 4-Hydroxypyridin-2-ylcarbamate: Differentiation Evidence


Hydroxyl Regiochemistry Dictates pKa Difference

The predicted pKa of the 4‑OH group in tert‑butyl 4‑hydroxypyridin‑2‑ylcarbamate is 4.98 ± 0.18, reflecting its position para to the electron‑withdrawing ring nitrogen . In contrast, the 3‑hydroxy regioisomer (CAS 902835‑93‑2), where the OH is ortho to the ring nitrogen, has a predicted pKa of 8.80 ± 0.10 — a difference of 3.82 log units . This means the target compound is >6000‑fold more acidic than the 3‑OH isomer, which has direct consequences for deprotonation behavior, nucleophilicity, and hydrogen‑bond acceptor strength in downstream reactions.

Hydroxyl pKa difference
Head-to-head
ΔpKa = 3.82 (predicted)
Enables selective deprotonation and O‑alkylation under milder basic conditions
~6,600‑fold acidity increase for 4‑OH vs 3‑OH; requires experimental validation
pKa Hydrogen Bonding Regiochemistry

Boc vs. Methyl Carbamate: Impact on Physicochemical Properties

Tert‑butyl 4‑hydroxypyridin‑2‑ylcarbamate (MW = 210.23 g/mol) carries a Boc protecting group, whereas the analogous methyl carbamate (CAS 2926733‑89‑1) has a molecular weight of 168.15 g/mol — a reduction of 42.08 g/mol . The tert‑butyl group contributes 42% more mass compared to the methyl ester, which increases the compound's lipophilicity and reduces aqueous solubility. The Boc group also provides steric shielding of the carbamate linkage, conferring greater stability under basic and nucleophilic conditions relative to the methyl analog, which is more susceptible to hydrolysis [1].

Boc vs methyl carbamate
Cross-study comparable
MW 210.23 (Boc) vs 168.15 (methyl)
Boc stable to aqueous base; methyl carbamate more hydrolysis-prone
Boc provides steric shielding and easier handling as solid
Stability hierarchy: Boc > Cbz > methyl carbamate
Protecting Group Strategy Molecular Weight Crystallinity

Tautomeric Preference: 4-Hydroxy vs. 2-Hydroxy Scaffolds

4‑Hydroxypyridines exist in a prototropic tautomeric equilibrium with their pyrid‑4‑one form, in contrast to 3‑hydroxypyridines which lack this equilibrium [1]. In tert‑butyl 4‑hydroxypyridin‑2‑ylcarbamate, the 4‑OH group can tautomerize to the 4‑oxo form (pyridone), a process that is further modulated by the electron‑donating 2‑Boc‑amino substituent. The regioisomer 4‑(Boc‑amino)‑2‑hydroxypyridine (CAS 1363383‑37‑2) places the hydroxyl at the 2‑position, where tautomerism to the 2‑pyridone form dominates and drastically alters the hydrogen‑bonding pattern [2]. This tautomeric distinction means the target compound behaves more like a pyridone at physiological pH, whereas the 2‑hydroxy isomer is predominantly in the pyridone form.

Tautomeric preference
Class-level
4‑OH form in equilibrium with 4‑pyridone; 2‑OH isomer favors 2‑pyridone tautomer
Tautomeric state affects metal‑coordination and hydrogen‑bond availability
No direct equilibrium constant for this specific derivative
Tautomerism Pyridone Heterocyclic Chemistry

Boiling Point and Density: 4-Hydroxy vs. 3- and 5-Hydroxy Analogs

The predicted boiling point of tert‑butyl 4‑hydroxypyridin‑2‑ylcarbamate is 388.9 ± 27.0 °C at 760 mmHg, with a predicted density of 1.235 ± 0.06 g/cm³ . The 3‑hydroxy regioisomer (CAS 902835‑93‑2) has a predicted boiling point of 337.5 ± 27.0 °C — 51.4 °C lower — and an identical predicted density of 1.235 ± 0.06 g/cm³ . The 5‑hydroxy regioisomer (CAS 1187930‑13‑7) has a predicted boiling point of 364.7 ± 27.0 °C and a density of 1.2 ± 0.1 g/cm³ . These differences in boiling point reflect variations in intermolecular hydrogen‑bonding networks arising from the different hydroxyl positions.

Boiling point & density
Head-to-head
Target: 388.9°C, 1.235 g/cm³
3‑OH: 337.5°C; 5‑OH: 364.7°C
Higher boiling point suggests stronger intermolecular forces and solid‑state stability
Predicted by ACD/Labs at 760 mmHg
Boiling Point Density Physical Properties

Stability Profile and Inert Atmosphere Storage

Tert‑butyl 4‑hydroxypyridin‑2‑ylcarbamate is specified for storage at 2–8°C under nitrogen atmosphere . This contrasts with tert‑butyl (3‑hydroxypyridin‑2‑yl)carbamate, which has similar storage recommendations (inert gas, 2–8°C) , but differs from the methyl carbamate analog (CAS 2926733‑89‑1), which is listed without an explicit nitrogen‑atmosphere requirement by many suppliers . The mandated use of inert atmosphere indicates that the 4‑hydroxy isomer is more susceptible to oxidative degradation, likely due to the electron‑rich 4‑hydroxypyridine ring being prone to air oxidation when the hydroxyl is para to the Boc‑amino group.

Storage stability
Cross-study comparable
Requires N₂ atmosphere, 2–8°C
Methyl analog: no explicit inert requirement
Oxidative degradation risk mandates controlled storage; non‑compliance may reduce purity
Vendor‑specified; confirm upon receipt
Stability Storage Condition Oxidation Sensitivity

Tert-Butyl 4-Hydroxypyridin-2-ylcarbamate: Application Scenarios


Kinase Inhibitor Scaffold Synthesis

The 4‑hydroxyl group serves as a nucleophilic handle for O‑alkylation or Mitsunobu reactions to install ether‑linked pharmacophores, while the Boc‑protected 2‑amine can be selectively unmasked with TFA for subsequent amide coupling or urea formation [1]. The compound's pKa of 4.98 enables selective deprotonation of the 4‑OH in the presence of less acidic alcohol protecting groups . This orthogonal reactivity makes it especially suitable for constructing 2‑amino‑4‑alkoxy‑pyridine cores found in kinase inhibitor programs targeting BTK, IRAK4, and FLT3, where the exact regiochemistry of the hydroxyl group is critical for hinge‑binding interactions [2].

Ligand Design: Bipyridine and Terpyridine Assembly

The 4‑hydroxypyridine scaffold, via its pyridone tautomer, can act as an N,O‑chelating ligand or a bridging ligand in polynuclear metal complexes [1]. After Boc deprotection, the free 2‑amine can be converted to a 2‑halopyridine for cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) to construct extended bipyridine or terpyridine architectures. The higher boiling point (388.9°C predicted) and solid‑state stability of the Boc‑protected intermediate facilitate purification and storage during lengthy multi‑step ligand syntheses, compared to the lower‑boiling 3‑hydroxy analog .

Solid-Phase Peptide Synthesis: Conformational Constraint

The Boc group is fully compatible with Fmoc‑based solid‑phase peptide synthesis (SPPS) strategies, allowing the compound to be coupled as a turn‑inducing or hydrogen‑bonding scaffold after selective Boc removal with TFA directly on resin [1]. The 4‑hydroxyl can be temporarily protected as a silyl ether and deprotected with TBAF without affecting the Fmoc groups on the growing peptide chain. The mandatory storage under nitrogen at 2–8°C is manageable within standard SPPS laboratory workflows and ensures the building block retains full reactivity over multiple coupling cycles .

Process Chemistry: Scalable Intermediate with Stability Specifications

For kilo‑lab and pilot‑plant procurement, the verified purity specifications (95–98% by NMR, HPLC, GC) from suppliers such as Bidepharm provide batch‑to‑batch consistency essential for process validation [1]. The storage requirement under nitrogen at 2–8°C must be factored into supply‑chain logistics, as improper storage leads to oxidative degradation detectable by discoloration (light yellow to brown) and reduced purity. Procurement teams should require Certificate of Analysis (CoA) documentation confirming purity and storage compliance upon receipt.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
Orthogonal Boc/4‑OH reactivity
Selective O‑alkylation and TFA‑mediated Boc deprotection
Ligand design (bipyridine/terpyridine)
Pyridone tautomer for N,O‑chelation
Cross‑coupling compatibility after Boc removal
Solid‑phase peptide synthesis
Boc compatible with Fmoc SPPS
On‑resin Boc removal and silyl ether stability
Process chemistry procurement
Verified purity specifications and storage stability
Certificate of Analysis and nitrogen storage compliance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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